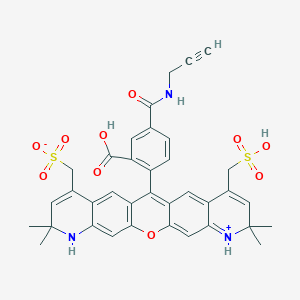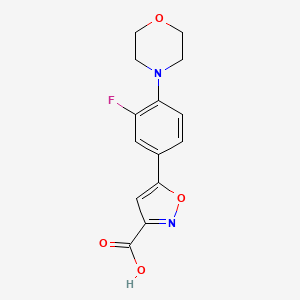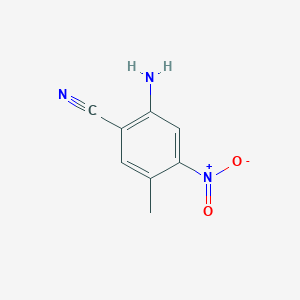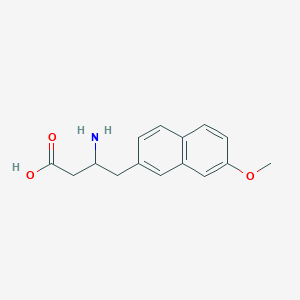![molecular formula C14H24O3 B13713840 4-[(Oxan-2-yl)oxy]non-2-enal CAS No. 63720-00-3](/img/structure/B13713840.png)
4-[(Oxan-2-yl)oxy]non-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is an organic compound that features a nonenal backbone with a tetrahydropyranyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal typically involves the protection of hydroxyl groups using tetrahydropyranyl ethers. This can be achieved through the reaction of the corresponding alcohol with dihydropyran in the presence of an acid catalyst. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal may involve large-scale batch reactions where the alcohol precursor is reacted with dihydropyran under controlled conditions. The use of heterogeneous catalysts can enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential role in biological systems as a reactive intermediate.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the synthesis of complex organic molecules and materials .
Mecanismo De Acción
The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The tetrahydropyranyl group can stabilize the compound, allowing it to participate in selective reactions. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-[(2-Tetrahydropyranyl)oxy]-2-octenal
- (E)-4-[(2-Tetrahydropyranyl)oxy]-2-decenal
- (E)-4-[(2-Tetrahydropyranyl)oxy]-2-undecenal
Uniqueness
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is unique due to its specific chain length and the presence of the tetrahydropyranyl ether group, which provides stability and reactivity that can be tailored for specific applications. This makes it distinct from other similar compounds with different chain lengths or functional groups .
Propiedades
Número CAS |
63720-00-3 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-(oxan-2-yloxy)non-2-enal |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,11,13-14H,2-6,8,10,12H2,1H3 |
Clave InChI |
IGEVFMUECFIYEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC=O)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


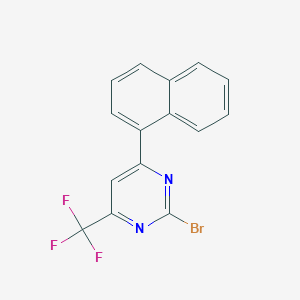
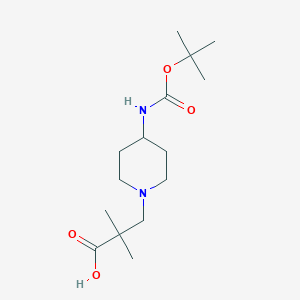
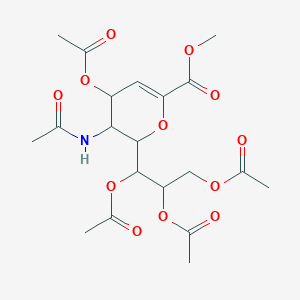
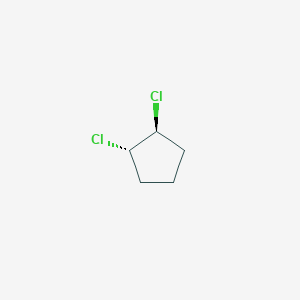
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
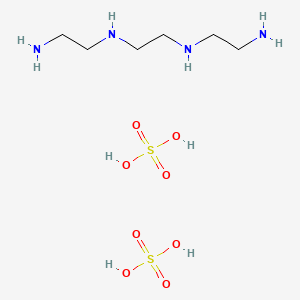
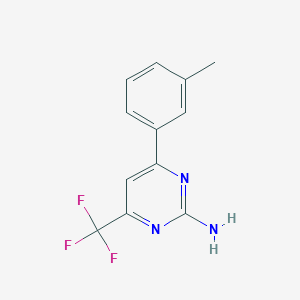
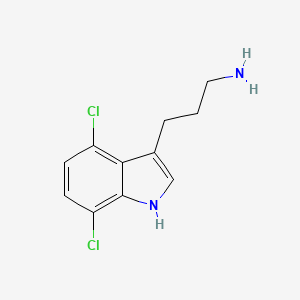
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
